

UHPLC method for analyzing Rosuvastatin and its impurities in tablets

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Compound of Interest

Compound Name: Rosuvastatin (Calcium)

Cat. No.: B14802082

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An Application Note on the UHPLC Method for Analyzing Rosuvastatin and its Impurities in Tablets

Introduction

Rosuvastatin is a statin medication used to treat high cholesterol and prevent cardiovascular disease.[1][2] The manufacturing process and storage of Rosuvastatin can lead to the formation of various impurities, which must be monitored to ensure the safety and efficacy of the final drug product.[3][4] This application note details a robust, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method for the rapid and simultaneous determination of Rosuvastatin and its related substances as listed in the European Pharmacopoeia (EP).[2][4] The method is validated according to the International Conference on Harmonization (ICH) guidelines and is suitable for routine quality control analysis in pharmaceutical laboratories.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A UHPLC system equipped with a photodiode array (PDA) detector is recommended. The chromatographic separation is achieved on an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[1][4]

Table 1: UHPLC Chromatographic Conditions

Parameter	Condition
Column	Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)[1][4]
Mobile Phase	Isocratic: Methanol and 0.025% Trifluoroacetic Acid (TFA) in Water (45:55 v/v)[4]
Flow Rate	0.5 mL/min[4]
Column Temperature	55 °C[4]
UV Detection	240 nm[4]
Injection Volume	1.0 - 5.0 μL
Run Time	< 15 minutes[2][4]

Preparation of Solutions

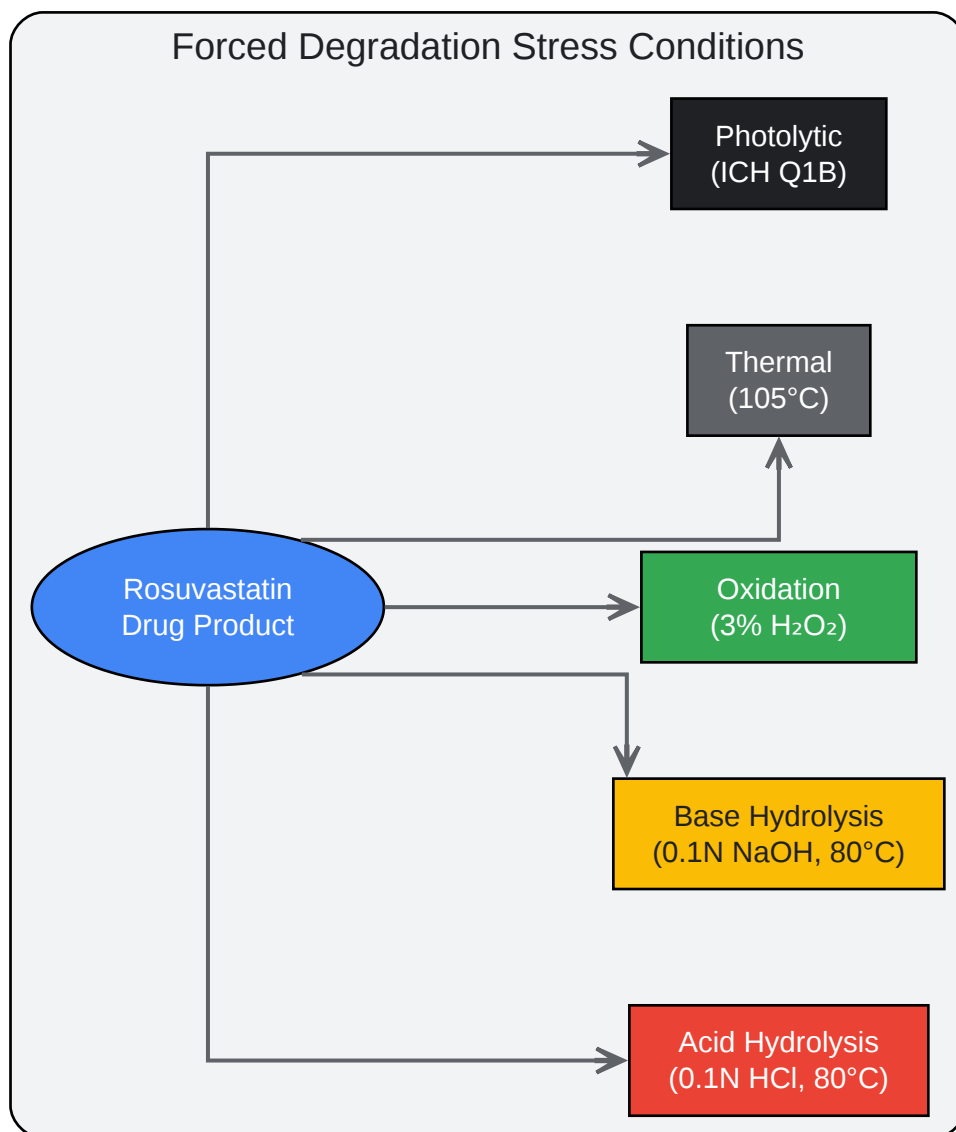
- Diluent: A mixture of water, acetonitrile, and methanol (40:50:10, v/v/v) can be used.[5]
- Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve approximately 10 mg of Rosuvastatin Calcium reference standard in the diluent in a 10 mL volumetric flask to obtain a concentration of about 1 mg/mL.[6]
- Impurity Stock Solution: Prepare a stock solution containing known impurities (e.g., Impurity A, B, C, D) at a concentration of approximately 0.1 mg/mL each in the diluent.
- System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock Solution to achieve a final concentration where impurities are at the specification level (e.g., 0.1% of the Rosuvastatin concentration).
- Sample Solution (Tablets):
 - Weigh and finely powder no fewer than 20 tablets.[6][7]
 - Transfer a portion of the powder equivalent to 10 mg of Rosuvastatin into a 10 mL volumetric flask.[6][7]

- Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[6]
- Allow the solution to cool to room temperature and make up the volume with the diluent.
- Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.[7]

Forced Degradation (Stress Testing) Protocol

To ensure the method is stability-indicating, forced degradation studies are performed on the drug product.[8][9] Rosuvastatin is known to be sensitive to acidic and oxidative conditions.[5][8]

- Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 80°C for 30 minutes. Cool and neutralize with 0.1 N NaOH before analysis.[9]
- Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 80°C for 30 minutes. Cool and neutralize with 0.1 N HCl before analysis.[9]
- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 2 hours.[9]
- Thermal Degradation: Expose the solid tablet powder to heat at 105°C for 10 days in a dry-heat oven.[10]
- Photolytic Degradation: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]



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Diagram of the forced degradation stress conditions applied to Rosuvastatin.

Method Validation Summary

The UHPLC method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][2] Key validation parameters are summarized below.

Specificity

The method demonstrated excellent specificity. The chromatograms of the stressed samples showed that the degradation products did not interfere with the peak of Rosuvastatin or its known impurities, confirming the stability-indicating nature of the assay.^[5]^[11]

Linearity

Linearity was assessed by analyzing solutions at several concentrations.

Table 2: Linearity and Range

Analyte	Range (µg/mL)	Correlation Coefficient (r ²)
Rosuvastatin	0.5 - 250	> 0.999 ^[7] ^[9]
Impurity A	0.1 - 1.5	> 0.999
Impurity C	0.1 - 1.5	> 0.999

Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 3: LOD and LOQ Values

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Rosuvastatin	~0.02	~0.06 ^[11]
Impurities	~0.05	~0.15

Accuracy

Accuracy was evaluated by performing recovery studies on a placebo spiked with known amounts of Rosuvastatin and its impurities at three concentration levels.

Table 4: Accuracy (Recovery %)

Analyte	Spiking Level	Mean Recovery (%)
Rosuvastatin	70%, 100%, 130%	98.0 - 102.0[7]
Impurities	50%, 100%, 150%	95.0 - 105.0

Precision

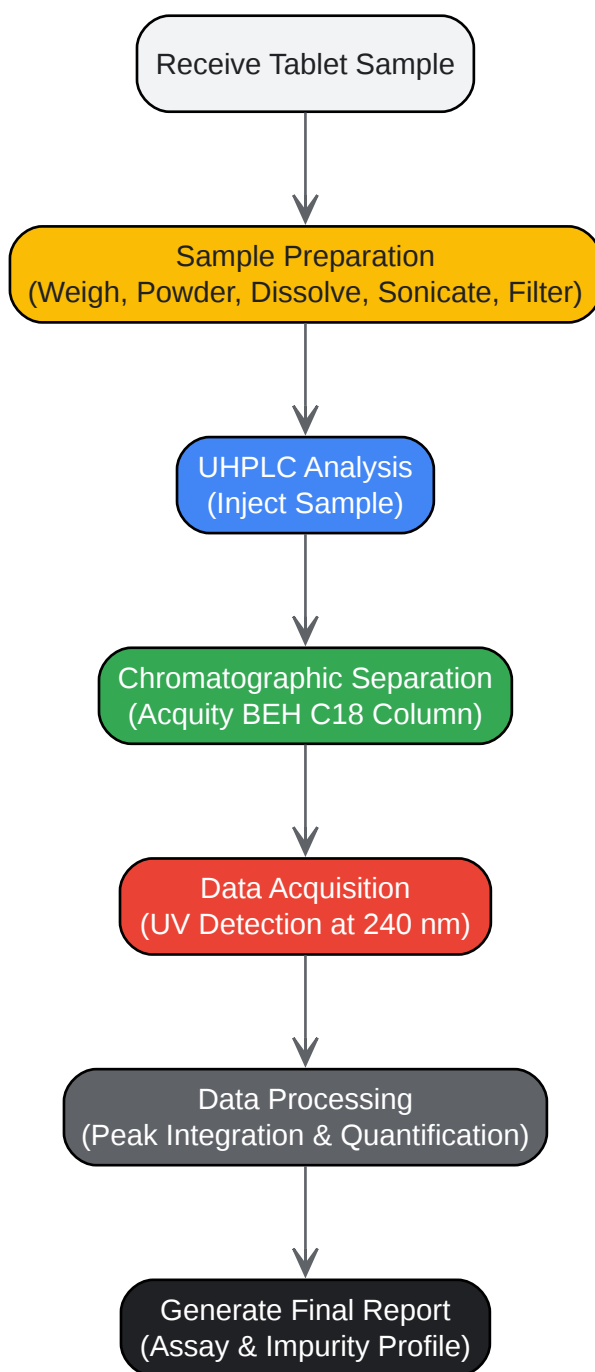
Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies, with the results expressed as the relative standard deviation (%RSD).

Table 5: Precision (%RSD)

Parameter	Rosuvastatin (%RSD)	Impurities (%RSD)
Repeatability (Intra-day)	< 2.0%[7]	< 5.0%
Intermediate Precision (Inter-day)	< 2.0%[7]	< 5.0%

Experimental Workflow

The overall analytical workflow, from sample receipt to final reporting, is illustrated in the diagram below.



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Workflow for the UHPLC analysis of Rosuvastatin tablets.

Conclusion

The described UHPLC method is simple, rapid, selective, and highly efficient for the quantitative analysis of Rosuvastatin and the separation of all its organic impurities listed in the

European Pharmacopoeia.[1][4] The isocratic method allows for a short run time of less than 15 minutes, significantly increasing sample throughput.[2][4] Validation results confirm that the method is linear, accurate, and precise, making it well-suited for routine quality control and stability studies of Rosuvastatin in tablet formulations.[2][8]

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